
2-(Octyldisulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyldisulfanyl)-1,3-benzothiazole is an organosulfur compound that features a benzothiazole ring substituted with an octyldisulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octyldisulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with octyl disulfide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Octyl Disulfide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Functionalized benzothiazole derivatives.
Applications De Recherche Scientifique
2-(Octyldisulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a probe for studying sulfur-related biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Octyldisulfanyl)-1,3-benzothiazole involves its interaction with molecular targets through its sulfur atoms. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The benzothiazole ring can interact with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
2-Mercaptobenzothiazole: Lacks the octyldisulfanyl group, making it less hydrophobic.
2-(Hexyldisulfanyl)-1,3-benzothiazole: Similar structure but with a shorter alkyl chain.
2-(Dodecyldisulfanyl)-1,3-benzothiazole: Similar structure but with a longer alkyl chain.
Uniqueness: 2-(Octyldisulfanyl)-1,3-benzothiazole is unique due to its optimal balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require specific chemical properties.
Propriétés
Numéro CAS |
192704-35-1 |
|---|---|
Formule moléculaire |
C15H21NS3 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2-(octyldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H21NS3/c1-2-3-4-5-6-9-12-17-19-15-16-13-10-7-8-11-14(13)18-15/h7-8,10-11H,2-6,9,12H2,1H3 |
Clé InChI |
CYXWNSBYVBWROX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


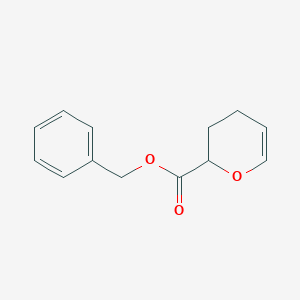
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)


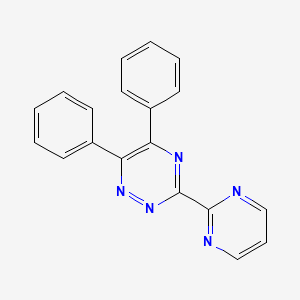
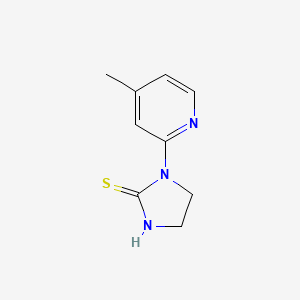
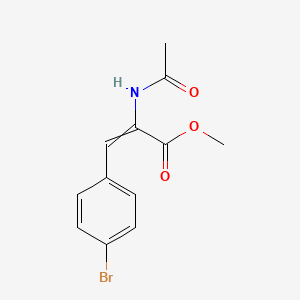
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)
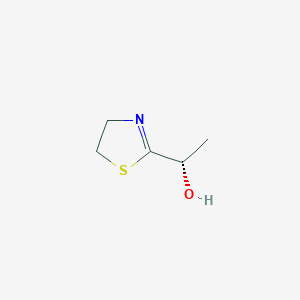

![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
